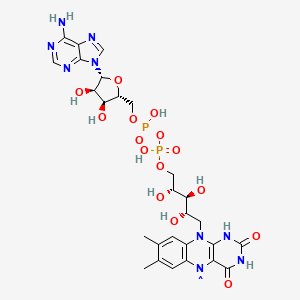
Flavin adenine dinucleotide semiquinone radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FADH(.) is a flavin adenine dinucleotide.
Applications De Recherche Scientifique
Resonance Raman Spectroscopy in Flavoproteins
Flavin adenine dinucleotide (FAD) semiquinone radicals are crucial intermediates in various physiological processes. Resonance Raman (RR) spectroscopy has been instrumental in understanding how these radicals interact within their protein environments, impacting their reactivity in biological mechanisms. Notably, studies have shown that the RR spectra of FAD semiquinones in glucose oxidase are consistent with those in other flavoproteins, highlighting the general significance of FAD in biological systems (Schelvis et al., 2006).
Imaging of Transient Radicals
Innovative imaging techniques like transient optical absorption detection (TOAD) have been utilized to detect and study short-lived radicals produced from FAD photoexcitation. This method allows for the high-sensitivity spatial resolution of these radicals and has implications for understanding biological magnetoreception (Beardmore et al., 2015).
Dynamics in Photolyase and Cryptochrome
Extensive studies on the dynamics of various redox states of FAD in photolyases and cryptochromes reveal crucial insights. For instance, ultrafast photoreduction dynamics suggest that certain forms of FAD are unlikely to be functional in these protein families. Instead, anionic semiquinones and hydroquinones with longer lifetimes are more likely to participate in efficient electron transfer reactions, crucial for DNA repair and light perception (Kao et al., 2008).
Oxygen Uptake and Photolysis Studies
Research on the photolysis of flavins, including FAD, in the presence of electron donors like ascorbic acid, has shown that these reactions result in the conversion of oxygen into hydrogen peroxide. This process involves the formation of semiquinone radicals, shedding light on specific properties of flavins in redox reactions (Görner, 2007).
Photophysics of Oxidized and Reduced FAD
Studies on the ultrafast photophysics of oxidized and reduced FAD in solution have provided insights into their excited-state dynamics and interactions. This research is significant for understanding the behavior of FAD in various biochemical processes (Brazard et al., 2011).
Functional State in Photolyase and Cryptochrome
Investigations into the functional states of FAD in photolyase and cryptochrome have highlighted the importance of its unique structure and electron transfer dynamics. This research has implications for understanding the functional mechanisms in these proteins, particularly in DNA repair and blue-light perception (Liu et al., 2013).
Propriétés
Nom du produit |
Flavin adenine dinucleotide semiquinone radical |
|---|---|
Formule moléculaire |
C27H34N9O15P2 |
Poids moléculaire |
786.6 g/mol |
InChI |
InChI=1S/C27H34N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |
Clé InChI |
KKQJCLIXDLBMNI-UYBVJOGSSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C3=C([N]2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=C([N]2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



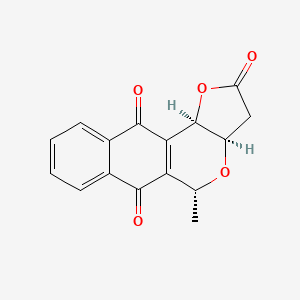
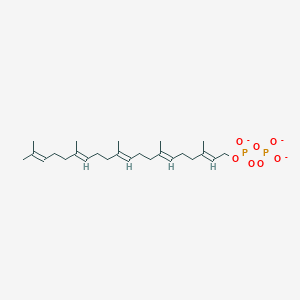
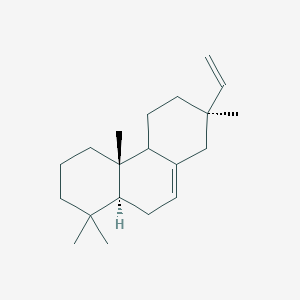
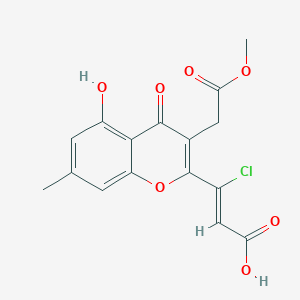
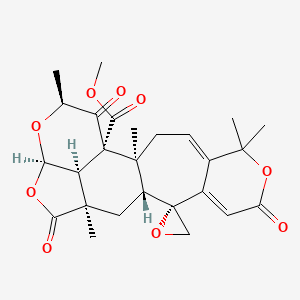
![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)
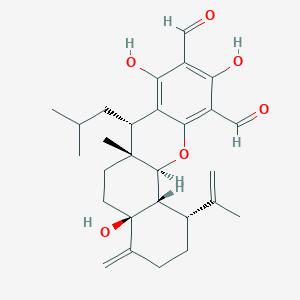
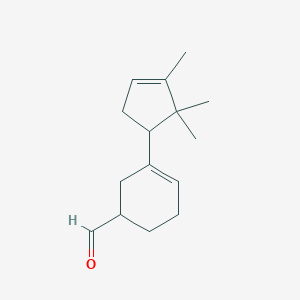
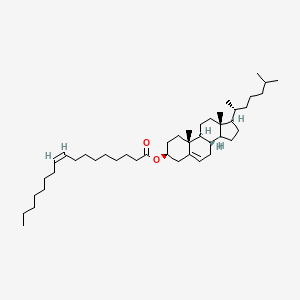
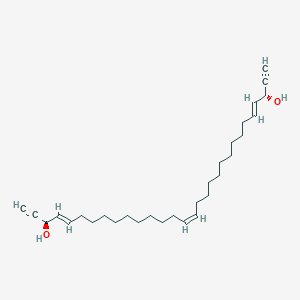
![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)
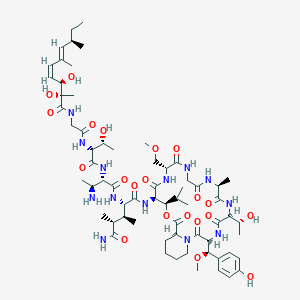
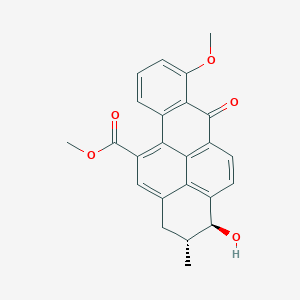
![Dichloromanganese;3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1261574.png)